molecular formula C9H9F8NOS B12640695 4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine CAS No. 1447964-86-4

4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine

Cat. No.: B12640695
CAS No.: 1447964-86-4
M. Wt: 331.23 g/mol
InChI Key: ULKNNBWCBGUXRU-UHFFFAOYSA-N
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Description

4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine is a fluorinated organic compound that features a morpholine ring substituted with an octafluoropentanethioyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine typically involves the reaction of morpholine with 2,2,3,3,4,4,5,5-octafluoropentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Morpholine+2,2,3,3,4,4,5,5-Octafluoropentanoyl chlorideThis compound+HCl\text{Morpholine} + \text{2,2,3,3,4,4,5,5-Octafluoropentanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Morpholine+2,2,3,3,4,4,5,5-Octafluoropentanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the stringent conditions required for the reaction, such as low moisture levels and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the fluorinated carbon chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays due to its stability and reactivity.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine involves its interaction with various molecular targets. The fluorinated chain can interact with hydrophobic regions of proteins, potentially altering their function. The morpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Another fluorinated compound with similar stability and reactivity.

    Morpholine: The parent compound, which lacks the fluorinated chain but shares the morpholine ring structure.

Uniqueness

4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine is unique due to the presence of both the morpholine ring and the highly fluorinated chain. This combination imparts distinct chemical properties, such as enhanced thermal stability and resistance to chemical degradation, making it valuable for specialized applications.

Properties

CAS No.

1447964-86-4

Molecular Formula

C9H9F8NOS

Molecular Weight

331.23 g/mol

IUPAC Name

2,2,3,3,4,4,5,5-octafluoro-1-morpholin-4-ylpentane-1-thione

InChI

InChI=1S/C9H9F8NOS/c10-5(11)7(12,13)9(16,17)8(14,15)6(20)18-1-3-19-4-2-18/h5H,1-4H2

InChI Key

ULKNNBWCBGUXRU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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